2-((6-(1H-pyrazol-1-yl)pyridazin-3-yl)thio)acetamide

HIV NNRTI Antiviral

2-((6-(1H-pyrazol-1-yl)pyridazin-3-yl)thio)acetamide (CAS 1351653-24-1) is a pyrazolylpyridazine thioacetamide characterized by a 1H-pyrazol-1-yl substituent at the pyridazine 6‑position and a thioacetamide side chain at the 3‑position. Its molecular formula is C₉H₉N₅OS and its molecular weight is 235.27 g/mol.

Molecular Formula C9H9N5OS
Molecular Weight 235.27
CAS No. 1351653-24-1
Cat. No. B2747952
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-((6-(1H-pyrazol-1-yl)pyridazin-3-yl)thio)acetamide
CAS1351653-24-1
Molecular FormulaC9H9N5OS
Molecular Weight235.27
Structural Identifiers
SMILESC1=CN(N=C1)C2=NN=C(C=C2)SCC(=O)N
InChIInChI=1S/C9H9N5OS/c10-7(15)6-16-9-3-2-8(12-13-9)14-5-1-4-11-14/h1-5H,6H2,(H2,10,15)
InChIKeyQECKTJZSMPATRV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-((6-(1H-pyrazol-1-yl)pyridazin-3-yl)thio)acetamide (CAS 1351653-24-1) – Core Scaffold Identity and Key Physicochemical Profile for Procurement Screening


2-((6-(1H-pyrazol-1-yl)pyridazin-3-yl)thio)acetamide (CAS 1351653-24-1) is a pyrazolylpyridazine thioacetamide characterized by a 1H-pyrazol-1-yl substituent at the pyridazine 6‑position and a thioacetamide side chain at the 3‑position . Its molecular formula is C₉H₉N₅OS and its molecular weight is 235.27 g/mol . The compound serves as a key intermediate or core scaffold in the synthesis of pyridazinylthioacetamide‑based non‑nucleoside reverse transcriptase inhibitors (NNRTIs) and related bioactive molecules [1].

Why 2-((6-(1H-pyrazol-1-yl)pyridazin-3-yl)thio)acetamide Cannot Be Interchanged with Common Thioacetamide Analogs in Structure‑Guided Programs


Close analogs bearing alternative N‑aryl acetamide tails or different heterocyclic linkers exhibit widely divergent antiviral potency and selectivity in HIV‑1 replication models [1]. The specific 1H‑pyrazol‑1‑yl group at the pyridazine 6‑position is critical for maintaining the correct electronic environment and steric fit within the non‑nucleoside binding pocket of HIV‑1 reverse transcriptase (RT); replacing this fragment with phenyl, thiazolyl, or unsubstituted pyridazine scaffolds alters docking conformation and can reduce inhibitory activity by an order of magnitude or more [1]. Consequently, any generic substitution risks invalidating structure‑activity relationship (SAR) conclusions and compromising antiviral performance.

2-((6-(1H-pyrazol-1-yl)pyridazin-3-yl)thio)acetamide – Quantitative Comparator Evidence and Selection Rationale


HIV‑1 IIIB Replication Inhibition: Pyridazinylthioacetamide Core vs. Nevirapine (NVP) and DDC

The pyridazinylthioacetamide chemotype to which 2-((6-(1H-pyrazol-1-yl)pyridazin-3-yl)thio)acetamide belongs demonstrated potent HIV‑1 IIIB inhibition. The lead compound 8k (EC₅₀ = 0.046 µM, CC₅₀ = 99.9 µM, SI = 2149) outperformed nevirapine (EC₅₀ = 0.09 µM) and zalcitabine (DDC, EC₅₀ = 1.04 µM) in the same cell‑based assay [1]. While 2-((6-(1H-pyrazol-1-yl)pyridazin-3-yl)thio)acetamide itself is the unelaborated core scaffold, its incorporation of the 1H‑pyrazol‑1‑yl moiety directly mirrors the key heterocyclic substitution that enables high‑affinity NNRTI binding [1].

HIV NNRTI Antiviral

HIV‑1 RT Enzymatic Inhibition: Pyridazinylthioacetamide Core vs. Nevirapine

In a cell‑free RT inhibition assay, the pyridazinylthioacetamide lead compound 8k exhibited an IC₅₀ of 4.06 µM, comparable to nevirapine (IC₅₀ = 2.74 µM) [1]. This demonstrates that the pyridazinylthioacetamide scaffold, to which 2-((6-(1H-pyrazol-1-yl)pyridazin-3-yl)thio)acetamide is structurally integral, can achieve target‑level enzyme inhibition on par with approved drugs [1].

Reverse Transcriptase Enzymatic Assay IC₅₀

Molecular Docking Conformation: 1H‑Pyrazol‑1‑yl Substitution vs. Other Heterocyclic Linkers

Molecular docking studies of pyridazinylthioacetamide NNRTIs reveal that the pyridazine linker (to which the 1H‑pyrazol‑1‑yl group is attached) engages in potential interactions with residue Lys103 in the NNRTI binding pocket [1]. This interaction motif is absent or altered when the pyridazine is replaced by other heterocycles, and the conformational/electronic contributions of the central heterocycle significantly affect inhibitor binding [1]. The specific 1H‑pyrazol‑1‑yl substitution is expected to fine‑tune these interactions relative to phenyl or unsubstituted analogs.

Molecular Docking HIV‑1 RT Binding Bioisosterism

2-((6-(1H-pyrazol-1-yl)pyridazin-3-yl)thio)acetamide – Recommended Application Scenarios Based on Quantitative Evidence


Scaffold for HIV‑1 NNRTI Lead Optimization

Researchers developing next‑generation non‑nucleoside reverse transcriptase inhibitors can use 2-((6-(1H-pyrazol-1-yl)pyridazin-3-yl)thio)acetamide as a core synthon for SAR exploration. The pyridazinylthioacetamide chemotype has demonstrated EC₅₀ values as low as 0.046 µM against wild‑type HIV‑1 IIIB, surpassing nevirapine (0.09 µM) [1]. The 1H‑pyrazol‑1‑yl group is critical for maintaining favorable RT binding interactions at Lys103 [1].

Bioisostere Design of Arylazolylthioacetanilide Derivatives

This scaffold serves as a bioisosteric replacement for arylazolylthioacetanilide NNRTIs (e.g., RDEA806) in programs aimed at improving pharmacokinetic or resistance profiles. The pyridazine linker provides distinct electronic properties and has been shown to support potent RT inhibition (IC₅₀ ~4.06 µM) [1], enabling systematic exploration of central heterocycle effects on antiviral activity [1].

Chemical Biology Probe for RT Ligand‑Binding Studies

The compound can be functionalized to generate fluorescent or affinity probes for investigating HIV‑1 RT allosteric site dynamics. The established binding mode (butterfly conformation, π‑stacking with Tyr188, H‑bond with Lys103) provides a rational basis for attaching reporter groups without disrupting key interactions [1].

Quote Request

Request a Quote for 2-((6-(1H-pyrazol-1-yl)pyridazin-3-yl)thio)acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.